Wulignan A1
Descripción general
Descripción
Wulignan A1, also known as (+)-Wutaienin (3), is an unprecedented 8,9'-neolignan isolated from Zanthoxylum wutaiense. It contains an (S)-2-(1,1-dimethyl-1-hydroxymethyl)-7-methoxydihydrobenzofuran skeleton. This compound was found as an inseparable 1:1 mixture of the (7,8)-syn-diastereoisomers within the plant. The structural determination of Wulignan A1 was facilitated by the enantioselective synthesis of its possible stereoisomers for comparison purposes .
Synthesis Analysis
The synthesis of Wulignan A1 involved enantioselective methods to establish the chiral centers at the C-7 and C-8 positions. The process utilized Evans' oxazolidinone-assisted asymmetric aldol condensation starting from (S)-5-bromo-(1,1-dimethyl-1-hydroxymethyl)-7-methoxydihydrobenzofuran. This approach allowed for the creation of four possible diastereoisomers, which were then compared to the naturally occurring mixture to characterize the compound .
Molecular Structure Analysis
The molecular structure of Wulignan A1 is characterized by its unique 8,9'-neolignan framework, which is not commonly found in nature. The presence of the dimethyl-1-hydroxymethyl group and the methoxy group on the dihydrobenzofuran skeleton contributes to the compound's distinct stereochemistry. The structural analysis was conducted by synthesizing all possible diastereoisomers and comparing them to the natural product, leading to the determination of its configuration .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Wulignan A1 are centered around the formation of the chiral centers. The key step in the synthesis is the asymmetric aldol condensation, which is a critical reaction for establishing the stereochemistry of the compound. The use of Evans' oxazolidinone methodology is significant as it provides a high degree of enantioselectivity, which is essential for the synthesis of the stereoisomers of Wulignan A1 .
Physical and Chemical Properties Analysis
While the physical and chemical properties of Wulignan A1 are not explicitly detailed in the provided data, the synthesis and structural determination suggest that the compound possesses properties typical of neolignans. These may include specific optical activity due to its chiral centers and potential biological activity, given the biological relevance of lignans. The methoxy and hydroxymethyl groups may also influence its solubility and reactivity .
Aplicaciones Científicas De Investigación
Application Summary
Wulignan A1 is a type of lignan, a class of compounds known for their various biological activities . It has been identified in the extracts from in vitro cultures of Schisandra henryi , an endemic plant species native to the Yunnan Province of China . These extracts have been studied for their potential anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .
Methods of Application or Experimental Procedures
The presence of Wulignan A1 in Schisandra henryi was confirmed through UHPLC–MS/MS analysis . The plant was grown in in vitro cultures, including microshoot and callus cultures . The extracts were then analyzed using HPLC–DAD to estimate the qualitative and quantitative profiles of dibenzocyclooctadiene lignans, phenolic acids, and flavonoids .
Results or Outcomes
The content of Wulignan A1 in the microshoot extracts was found to be 0.01 mg/100 g DW . The extracts from the in vitro cultures were found to have significantly higher amounts of secondary metabolites compared to the leaf extracts . Specifically, the total amounts of secondary metabolites in the extracts from in vitro cultures were 13.0, 7.0, and 1.4 times higher than in the leaf extracts .
Cancer Glucose Metabolism
Application Summary
Wulignan A1 may have potential applications in the study of cancer glucose metabolism . This field of research focuses on how cancer cells metabolize glucose differently from normal cells, a phenomenon known as the Warburg effect. Understanding this process could lead to the development of new therapeutic strategies for cancer.
Methods of Application or Experimental Procedures
Biosynthetic Potential of Cells
Application Summary
Wulignan A1 is present in the extracts from in vitro cultures of the endemic Chinese plant species— Schisandra henryi . These cultures are seen as a promising tool for the production of lignans and phenolic compounds .
Methods of Application or Experimental Procedures
Different types of in vitro solid cultures (microshoot and callus), cultivation periods (10, 20, and 30 days), and selected concentrations of BA, IBA, GA 3 (0 to 3 mg/l) in the Murashige and Skoog (MS) medium were tested . The presence of Wulignan A1 was confirmed by UHPLC–MS/MS analysis .
Results or Outcomes
The maximum total amounts of these groups of metabolites were 873.71, 840.89 and 421.98 mg/100 g DW, respectively . The main compounds were: schisantherin B (max. 622.59 mg/100 g DW), schisantherin A (max. 143.74 mg/100 g DW), neochlorogenic acid (max. 472.82 mg/100 g DW), caftaric acid (max. 370.81 mg/100 g DW), trifolin (max. 138.56 mg/100 g DW) and quercitrin (max. 122.54 mg/100 g DW) .
Safety And Hazards
Propiedades
IUPAC Name |
(2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-10-11(2)20(23)14-8-16(22)18(25-4)9-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFZYOUCEGTRJM-RMDKCXRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Wulignan A1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.